

Eudistomin T structure elucidation using NMR and MS

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An in-depth technical guide for researchers, scientists, and drug development professionals on the structure elucidation of β -carboline alkaloids, using a representative Eudistomin analogue to illustrate the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Disclaimer: Specific experimental data for a compound designated "**Eudistomin T**" is not readily available in the reviewed scientific literature. Therefore, this guide will elucidate the structure of a representative β -carboline alkaloid, herein referred to as "Eudistomin Analogue 1," to demonstrate the comprehensive workflow and analytical logic involved. This process is directly applicable to the structural determination of novel compounds within the Eudistomin class.

Introduction

Eudistomins are a class of β -carboline alkaloids isolated from marine tunicates, primarily of the genus Eudistoma. These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including antiviral, antimicrobial, and cytotoxic properties. The structural diversity within this family necessitates robust analytical methodologies for accurate characterization. The definitive assignment of a novel Eudistomin structure relies on the synergistic application of mass spectrometry (MS) for determining the molecular formula and key fragments, and nuclear magnetic resonance (NMR) spectroscopy for mapping the precise atomic connectivity and stereochemistry.[1]



This technical guide provides a detailed walkthrough of the structure elucidation process, from initial molecular formula determination by high-resolution mass spectrometry (HR-MS) to the complete assembly of the molecular framework using a suite of 1D and 2D NMR experiments.

Mass Spectrometry Analysis

The first step in structure elucidation is to determine the molecular formula and gain initial structural insights through mass spectrometry.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS provides a highly accurate mass measurement of the parent ion, enabling the unambiguous determination of its elemental composition. For Eudistomin Analogue 1, analysis via electrospray ionization (ESI) in positive ion mode revealed a protonated molecular ion [M+H]⁺.

Table 1: High-Resolution Mass Spectrometry Data for Eudistomin Analogue 1

lon	Experiment al m/z	Calculated m/z	Difference (ppm)	Deduced Molecular Formula	Degrees of Unsaturatio n
[M+H] ⁺	314.0431	314.0429	+0.6	C15H12BrN3	11

The molecular formula $C_{15}H_{12}BrN_3$ indicates 11 degrees of unsaturation (rings and/or π -bonds), which is consistent with the polycyclic aromatic structure of a β -carboline core.

Tandem Mass Spectrometry (MS/MS) Fragmentation

MS/MS experiments are performed to fragment the parent ion, providing data on stable substructures. The fragmentation pattern of β -carbolines often involves characteristic losses related to the substituents and cleavages within the heterocyclic rings.[1]

Table 2: Key MS/MS Fragmentation Data for Eudistomin Analogue 1 ($[M+H]^+ = 314.04$)



Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss (Da)	Proposed Identity of Loss
314.04	287.04	27	HCN
314.04	235.96	78.08	Br
314.04	183.06	130.98	C₁H₅Br

These fragments suggest the presence of a bromine atom on an aromatic ring and a nitrogencontaining heterocyclic system, characteristic of the Eudistomin family.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra were acquired on a Q-Exactive Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source. The sample was dissolved in methanol and infused directly. MS/MS analysis was performed using collision-induced dissociation (CID) with normalized collision energy of 35%. The instrument was operated in positive ion mode with a mass resolution setting of 70,000.

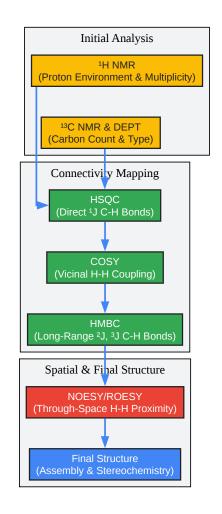
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon skeleton and the relative positions of protons. All spectra for Eudistomin Analogue 1 were recorded in DMSO- d_6 .

Workflow for NMR-Based Structure Elucidation

The process of piecing together a molecule from NMR data follows a logical progression, starting from simple 1D spectra and moving to more complex 2D correlation experiments.







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References

 1. Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract and Its Prevention of Lipid Droplet Accumulation in Human Hepatocytes (HepG2) -PMC [pmc.ncbi.nlm.nih.gov]



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